1-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
説明
1-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core linked to an azetidine ring substituted with a quinoxaline-2-carbonyl group. This structure combines the rigidity of the azetidine ring with the bioactivity-associated quinoxaline moiety, a bicyclic aromatic system known for antimicrobial, antiviral, and anticancer properties .
特性
IUPAC Name |
1-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-14-5-6-15(22)20(14)10-8-19(9-10)16(23)13-7-17-11-3-1-2-4-12(11)18-13/h1-4,7,10H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWUWGIXFDQRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinoxaline-2-carbonyl Chloride: This step involves the reaction of quinoxaline with thionyl chloride to form quinoxaline-2-carbonyl chloride.
Azetidin-3-yl Intermediate Formation: The quinoxaline-2-carbonyl chloride is then reacted with an azetidin-3-yl amine to form the intermediate 1-(quinoxaline-2-carbonyl)azetidin-3-yl.
Cyclization to Pyrrolidine-2,5-dione: The final step involves the cyclization of the intermediate with maleic anhydride to form 1-(1-(quinoxaline-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
化学反応の分析
1-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline moiety, where halogenated derivatives can be formed using halogenating agents.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions .
科学的研究の応用
1-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial properties.
Industry: The compound can be used in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes and disrupting cellular processes. The azetidinyl and pyrrolidine-2,5-dione scaffolds contribute to the compound’s ability to bind to receptors and enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
Structural and Functional Group Comparisons
The following table summarizes key structural features and functional groups of analogous pyrrolidine-2,5-dione derivatives:
Key Observations :
- Quinoxaline vs. Pyridine/Benzothiazole: The quinoxaline group in the target compound may enhance DNA intercalation or kinase inhibition compared to pyridine (antimicrobial) or benzothiazole (anticancer) moieties .
- Azetidine vs.
Physicochemical and Crystallographic Properties
- Crystallography: Derivatives like 1-(2-chloro-1-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione crystallize in monoclinic systems (space group P121/n1) with defined dihedral angles (e.g., 38.4° between O3−N2−O4 and chlorophenyl planes) . Similar analyses for the target compound would require SHELX-based refinement (e.g., SHELXL-97) .
- Solubility: The azetidine and quinoxaline groups may reduce aqueous solubility compared to simpler derivatives, necessitating formulation optimization for drug development .
Q & A
Q. What are the standard synthetic routes for preparing 1-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione?
Methodological Answer: The synthesis typically involves two key steps:
Quinoxaline-2-carbonyl moiety formation : React 1,2-phenylenediamine with α-dicarbonyl compounds (e.g., glyoxal) under acidic conditions to generate the quinoxaline core. Pyridine or Lewis acids (e.g., ZnCl₂) can catalyze this step to enhance regioselectivity .
Azetidine-pyrrolidine-dione assembly :
- Construct the azetidine ring via cyclization of 3-aminopropanol derivatives using Mitsunobu conditions (e.g., DIAD/TPP) .
- Couple the azetidine intermediate with pyrrolidine-2,5-dione via nucleophilic acyl substitution, using coupling agents like EDC/HOBt in anhydrous DMF .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and final products via recrystallization .
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Quinoxaline formation | Pyridine, 80°C, 12h | 75–85 | >95% | |
| Azetidine cyclization | DIAD/TPP, THF, 0°C→RT | 60–70 | >90% | |
| Coupling | EDC/HOBt, DMF, RT, 24h | 50–55 | >98% |
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
- 1H/13C NMR : Assign proton environments (e.g., azetidine CH₂ groups at δ 3.2–3.5 ppm, quinoxaline aromatic protons at δ 8.0–8.5 ppm) and confirm connectivity via 2D experiments (COSY, HSQC) .
- X-ray Crystallography : Resolve bond lengths/angles (e.g., C=O in pyrrolidine-dione at ~1.21 Å) and confirm stereochemistry .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ at m/z 357.1324 for C₁₈H₁₆N₄O₃) .
- IR Spectroscopy : Identify carbonyl stretches (quinoxaline C=O at ~1680 cm⁻¹, pyrrolidine-dione C=O at ~1750 cm⁻¹) .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial Activity : Perform MIC tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based assays using ATP-competitive probes .
- ADME Prediction : Calculate logP (e.g., using SwissADME) to assess lipophilicity and blood-brain barrier penetration .
Advanced Research Questions
Q. How can conflicting data regarding the compound's bioactivity across different studies be systematically addressed?
Methodological Answer:
- Reproducibility Controls : Standardize assay protocols (e.g., cell passage number, serum batch) to minimize variability .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing quinoxaline with benzimidazole) to isolate pharmacophoric motifs .
- Dose-Response Curves : Perform multi-point IC₅₀ measurements (n ≥ 3) to confirm potency trends .
- Meta-Analysis : Use computational tools (e.g., ChemBL) to compare bioactivity data across published analogs and identify outliers .
Q. What strategies optimize the reaction yield and purity during multi-step synthesis involving azetidine and quinoxaline moieties?
Methodological Answer:
- Quinoxaline Optimization :
- Azetidine-Pyrrolidine Coupling :
- Employ Schlenk techniques under N₂ to prevent hydrolysis of acid-sensitive intermediates .
- Replace EDC with DCC for higher coupling efficiency in non-polar solvents (e.g., CH₂Cl₂) .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for challenging separations .
Q. Optimization Case Study
| Parameter | Original Protocol | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Quinoxaline reaction time | 12h (80°C) | 30 min (microwave, 100°C) | +15% |
| Coupling agent | EDC | DCC | +10% |
| Solvent | DMF | CH₂Cl₂ | +5% (purity) |
Q. What computational methods are employed to predict interaction mechanisms between this compound and biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., EGFR) using flexible side-chain sampling .
- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
- QSAR Modeling : Derive predictive models using descriptors like polar surface area and H-bond donors .
- DFT Calculations (Gaussian) : Calculate frontier molecular orbitals to predict reactivity (e.g., nucleophilic attack at pyrrolidine-dione C=O) .
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